molecular formula C17H22ClN5O3 B1148838 (+/-)-5'-Chloro-5'-deoxy-ENBA CAS No. 103626-26-2

(+/-)-5'-Chloro-5'-deoxy-ENBA

Cat. No.: B1148838
CAS No.: 103626-26-2
M. Wt: 379.84
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Description

(+/-)-5’-Chloro-5’-deoxy-ENBA is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a chlorine atom at the 5’ position and the absence of a hydroxyl group, making it a deoxy derivative. The stereochemistry of the compound is indicated by the (+/-) notation, signifying that it exists as a racemic mixture of enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-5’-Chloro-5’-deoxy-ENBA typically involves the chlorination of a suitable precursor. One common method is the reaction of 5’-deoxy-ENBA with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The reaction mechanism involves the substitution of the hydroxyl group with a chlorine atom, facilitated by the formation of an intermediate chlorosulfite ester.

Industrial Production Methods

On an industrial scale, the production of (+/-)-5’-Chloro-5’-deoxy-ENBA may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(+/-)-5’-Chloro-5’-deoxy-ENBA undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 5’-deoxy-ENBA.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups at the 5’ position.

    Reduction Reactions: Reduction can lead to the removal of the chlorine atom, resulting in the formation of the parent compound.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

The major products formed from these reactions include 5’-deoxy-ENBA, 5’-hydroxy-5’-deoxy-ENBA, and other derivatives depending on the specific reaction conditions.

Scientific Research Applications

(+/-)-5’-Chloro-5’-deoxy-ENBA has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which (+/-)-5’-Chloro-5’-deoxy-ENBA exerts its effects involves its interaction with specific molecular targets. The chlorine atom at the 5’ position can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also interfere with enzymatic processes by acting as a competitive inhibitor or by modifying the active site of enzymes.

Comparison with Similar Compounds

(+/-)-5’-Chloro-5’-deoxy-ENBA can be compared with other similar compounds, such as:

    5’-Chloro-5’-deoxyadenosine: Similar in structure but differs in the base component.

    5’-Chloro-5’-deoxyuridine: Contains a different nucleobase, leading to different biological activities.

    5’-Chloro-5’-deoxythymidine: Another analog with distinct properties and applications.

The uniqueness of (+/-)-5’-Chloro-5’-deoxy-ENBA lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2R,3R,4S,5S)-2-[6-(2-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN5O3/c18-5-11-13(24)14(25)17(26-11)23-7-21-12-15(19-6-20-16(12)23)22-10-4-8-1-2-9(10)3-8/h6-11,13-14,17,24-25H,1-5H2,(H,19,20,22)/t8?,9?,10?,11-,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJGDYDNVNCGBT-STHLEMNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC1CC2NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655303
Record name N-Bicyclo[2.2.1]heptan-2-yl-5'-chloro-5'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103626-26-2
Record name N-Bicyclo[2.2.1]heptan-2-yl-5'-chloro-5'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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